2-Amino-6-chloropyridine-3,5-dicarbonitrile
Overview
Description
2-Amino-6-chloropyridine-3,5-dicarbonitrile is a heterocyclic organic compound with the molecular formula C₇H₃ClN₄. It is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 6-position, and two cyano groups at the 3 and 5 positions on a pyridine ring.
Mechanism of Action
Target of Action
It is known that the compound is part of a class of heterocyclic compounds widely used in the synthesis of biologically active compounds .
Mode of Action
It is known that the compound is synthesized using pseudo-four-component reaction (pseudo-4cr) by condensation of malononitrile molecules with thiols and aldehydes, and alternative three-component (3cr) condensations of malononitrile with 2-arylidenemalononitrile and s-nucleophiles .
Biochemical Pathways
The compound is part of a class of heterocyclic compounds that are widely used in the synthesis of biologically active compounds .
Result of Action
It is known that the compound is part of a class of heterocyclic compounds that are widely used in the synthesis of biologically active compounds .
Biochemical Analysis
Biochemical Properties
2-Amino-6-chloropyridine-3,5-dicarbonitrile plays a significant role in various biochemical reactions. It has been identified as a modest inhibitor of acetylcholinesterase and butyrylcholinesterase at micromolar concentrations . These enzymes are crucial for the breakdown of acetylcholine, a neurotransmitter, and their inhibition can affect neurotransmission. Additionally, this compound interacts with other biomolecules such as proteins and nucleic acids, potentially influencing their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with acetylcholinesterase and butyrylcholinesterase can alter neurotransmitter levels, impacting neuronal cell function . Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Additionally, the compound’s interaction with nucleic acids may result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over prolonged periods . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, including potential alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling due to acetylcholinesterase inhibition . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular functions. Threshold effects and dose-response relationships are critical considerations in evaluating the safety and efficacy of this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular energy production and overall metabolic homeostasis . Understanding these pathways is essential for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its bioavailability and efficacy, as well as its potential toxicity in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-Amino-6-chloropyridine-3,5-dicarbonitrile involves the use of tetrachlorosilane and zinc chloride as a binary reagent. This green one-pot method involves stirring various aldehydes and malononitrile with tetrachlorosilane and zinc chloride under solvent-free conditions at room temperature for 3–10 hours . The reaction conditions are mild, and the process is environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes and ketones.
Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Condensation Reactions: Reagents such as aldehydes, ketones, and acids are used under acidic or basic conditions.
Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atom.
Condensation Reactions: Products include Schiff bases and other condensation products.
Cyclization Reactions: Products include fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Amino-6-chloropyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing biologically active compounds, including potential drugs for treating various diseases.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biological Research: The compound is used in studying enzyme inhibition and other biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloropyridine: Similar structure but lacks the cyano groups, leading to different reactivity and applications.
2-Amino-3,5-dicyanopyridine: Lacks the chlorine atom, affecting its chemical properties and biological activity.
2-Chloropyridine-3,5-dicarbonitrile:
Uniqueness
2-Amino-6-chloropyridine-3,5-dicarbonitrile is unique due to the presence of both amino and cyano groups, which provide a versatile platform for various chemical modifications.
Properties
IUPAC Name |
2-amino-6-chloropyridine-3,5-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-4(2-9)1-5(3-10)7(11)12-6/h1H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTHXARAGRKGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)Cl)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304367 | |
Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51768-01-5 | |
Record name | 51768-01-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165528 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-6-chloro-3,5-dicyanopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90304367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-amino-6-chloropyridine-3,5-dicarbonitrile a valuable starting material in organic synthesis?
A: this compound possesses a unique structure with multiple reactive sites. The presence of the amino group, chlorine atom, and two nitrile groups allows for diverse chemical transformations. This versatility makes it a highly desirable starting material for constructing various heterocyclic compounds []. For instance, it has been successfully employed in synthesizing pyrazolopyridine, pyridopyrimidine, benzodiazepine, and benzothiazipine derivatives [].
Q2: Could you elaborate on specific reactions where this compound has been utilized?
A2: Researchers have successfully used this compound as a key intermediate in several reactions:
- Synthesis of Pyrazolopyridines and Pyridopyrimidines: This compound serves as a precursor in synthesizing novel pyrazolopyridine and pyridopyrimidine derivatives, demonstrating its utility in constructing fused heterocycles with potential biological activities [].
- Preparation of this compound Derivatives: A binary reagent system comprising tetrachlorosilane and zinc chloride facilitates the preparation of diverse this compound derivatives []. This method allows for the introduction of various substituents, expanding the chemical space accessible from this scaffold.
- Synthesis of 4-Acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles: Researchers have successfully synthesized a series of 4-acyl-2-amino-6-(arylsulfanyl)pyridine-3,5-dicarbonitriles, further highlighting the versatility of this compound in building complex structures [].
- Pyrrole Ring Annulation: The presence of the 4-acyl group in 4-acylpyridine-3,5-dicarbonitriles, derived from this compound, allows for the annulation of a pyrrole ring in the presence of ammonia []. This reaction exemplifies the potential for further structural modifications and expansion of the molecular diversity accessible from this scaffold.
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